molecular formula C15H16N2O4S B15122880 6-(Piperidine-1-sulfonyl)-quinoline-4-carboxylic acid

6-(Piperidine-1-sulfonyl)-quinoline-4-carboxylic acid

Cat. No.: B15122880
M. Wt: 320.4 g/mol
InChI Key: VUBWTZFZLSTGAV-UHFFFAOYSA-N
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Description

6-(Piperidine-1-sulfonyl)-quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a piperidine sulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidine-1-sulfonyl)-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the quinoline core, which undergoes sulfonylation with piperidine-1-sulfonyl chloride in the presence of a base such as pyridine . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidine-1-sulfonyl)-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The sulfonyl and carboxylic acid groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

6-(Piperidine-1-sulfonyl)-quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Piperidine-1-sulfonyl)-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperidine-1-sulfonyl chloride and other sulfonylated piperidines.

    Quinoline derivatives: Compounds such as quinoline-4-carboxylic acid and its various substituted forms.

Uniqueness

6-(Piperidine-1-sulfonyl)-quinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

6-piperidin-1-ylsulfonylquinoline-4-carboxylic acid

InChI

InChI=1S/C15H16N2O4S/c18-15(19)12-6-7-16-14-5-4-11(10-13(12)14)22(20,21)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2,(H,18,19)

InChI Key

VUBWTZFZLSTGAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)C(=O)O

Origin of Product

United States

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